7-(Iodomethyl)-6-oxaspiro[3.4]octane
Description
7-(Iodomethyl)-6-oxaspiro[3.4]octane (CAS: 1969288-44-5) is a spirocyclic compound characterized by a fused bicyclic structure comprising a 3-membered carbocyclic ring and a 4-membered oxolane (tetrahydrofuran) ring. The iodine atom is positioned on a methyl group attached to the 7th carbon of the spiro system. Its molecular formula is C₇H₁₁IO, with a molecular weight of 238.07 g/mol. The iodine substituent imparts distinct reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates .
Properties
IUPAC Name |
7-(iodomethyl)-6-oxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMUSWUAPDMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octane typically involves the iodination of the corresponding spirocyclic ether precursor. One common method is the reaction of 6-oxaspiro[3.4]octane with iodomethane in the presence of a suitable catalyst, such as iodine or a phase-transfer catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction time, and purification techniques are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(Iodomethyl)-6-oxaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodoform or other iodine-containing derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the iodomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite, under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Iodoform (CHI3)
Methylated derivatives
Amine, alcohol, or thiol derivatives
Scientific Research Applications
7-(Iodomethyl)-6-oxaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-(Iodomethyl)-6-oxaspiro[3.4]octane exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the nature of the interaction and the specific biological system under study.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 7-(Iodomethyl)-6-oxaspiro[3.4]octane and related spiro compounds:
Stability and Handling
- Iodine-Containing Compounds : Light-sensitive; requires storage in amber glass under inert atmospheres.
- Salts vs. Free Bases : Hydrochloride salts (e.g., (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride) offer improved stability and reduced hygroscopicity compared to free bases .
Biological Activity
Overview
7-(Iodomethyl)-6-oxaspiro[3.4]octane, with the CAS number 2060025-40-1, is a unique compound characterized by its spirocyclic structure and the presence of an iodomethyl group. This structural configuration imparts distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemical research.
The compound's molecular formula is , and it features a six-membered oxygen-containing ring fused with a five-membered carbon ring. The iodomethyl group enhances its electrophilic character, facilitating interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the iodination of a precursor spirocyclic ether. A common method includes reacting 6-oxaspiro[3.4]octane with iodomethane in the presence of a catalyst under controlled conditions.
Biological Activity
Research indicates that this compound exhibits potential biological activities, primarily through its interactions with enzymes and receptors. The following sections summarize key findings related to its biological activity:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs often possess antimicrobial properties. The iodomethyl group may enhance the compound's ability to inhibit microbial growth by interacting with enzymes critical for bacterial survival.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. Its mechanism of action could involve the modulation of signaling pathways associated with cell proliferation and apoptosis, although specific targets remain to be elucidated.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Electrophilic Interactions : The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 6-Oxaspiro[3.4]octane | Lacks halogen substituents; serves as a precursor |
| 7-(Bromomethyl)-6-oxaspiro[3.4]octane | Contains bromine instead of iodine; different reactivity |
| 7-(Chloromethyl)-6-oxaspiro[3.4]octane | Contains chlorine; less reactive than iodomethyl derivative |
The presence of the iodomethyl group distinguishes this compound from its bromo- and chloro- counterparts, enhancing its reactivity and potential applications in drug development.
Case Studies
- Antimicrobial Studies : A study explored the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis, indicating promising anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
